molecular formula C15H19N3O5 B4810836 N'-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide CAS No. 5685-30-3

N'-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide

Cat. No.: B4810836
CAS No.: 5685-30-3
M. Wt: 321.33 g/mol
InChI Key: IXJPLLJJWIDLDQ-UHFFFAOYSA-N
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Description

N’-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide is a complex organic compound that features a combination of methoxyphenoxy, acetyl, oxo, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide typically involves multiple steps. One common route includes the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-methoxyphenoxyacetic hydrazide. The final step involves the reaction of this hydrazide with pyrrolidin-2-one under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 4-methoxyphenoxyacetic acid derivatives.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxyphenoxy and pyrrolidinyl groups play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide
  • N’-[(4-chlorophenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide
  • N’-[(4-methylphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide

Uniqueness

N’-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenoxy ring.

Properties

IUPAC Name

N'-[2-(4-methoxyphenoxy)acetyl]-2-oxo-2-pyrrolidin-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-22-11-4-6-12(7-5-11)23-10-13(19)16-17-14(20)15(21)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPLLJJWIDLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365565
Record name N'-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-30-3
Record name N'-[(4-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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